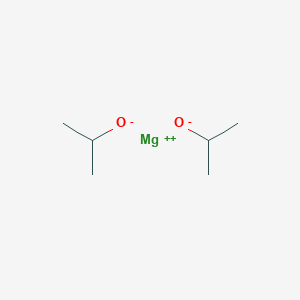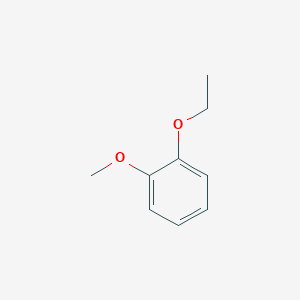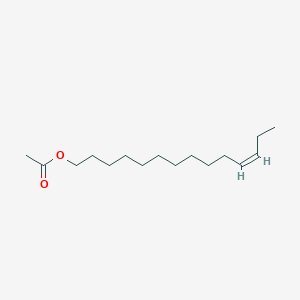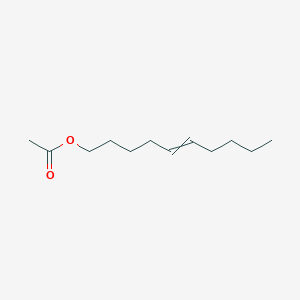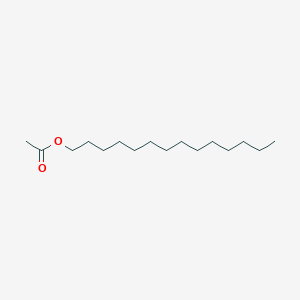![molecular formula C11H13NO4 B107361 2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide CAS No. 153277-41-9](/img/structure/B107361.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide
Overview
Description
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide is a chemical of interest due to its structural features and potential applications in various fields of chemistry and pharmacology. Although the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves complex reactions that can provide a framework for the synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide. For instance, the paper titled "Cascade reactions: a new synthesis of 2-benzofuran-2-ylacetamides by sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization of 1-(2-allyloxyaryl)-2-yn-1-ols" describes a general and efficient synthesis method for 2-benzofuran-2-ylacetamides, which could potentially be adapted for the synthesis of the target compound . Additionally, the paper "New Reagent for Convenient Access to the α,β-Unsaturated N-Methoxy-N-methyl-amide Functionality by a Synthesis Based on the Julia Olefination Protocol" discusses a new reagent that could be relevant for introducing the N-methoxy-N-methyl-amide functionality into the target molecule .
Molecular Structure Analysis
The molecular structure of related acetamides has been studied, providing insights into the conformation and stereochemistry of such compounds. For example, the paper "2-acetamido-N-benzyl-2-(methoxyamino)acetamides: functionalized amino acid anticonvulsants" examines the crystal structure of similar acetamide derivatives, revealing information about the conformation of the amide groups and the presence of hydrogen bonding . This information can be extrapolated to predict the molecular structure and potential interactions of 2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide.
Chemical Reactions Analysis
The reactivity of acetamide derivatives is crucial for understanding the chemical behavior of the target compound. The synthesis and reactions of related compounds, such as those described in the papers "Synthèse et mercaptolyse du méthyl-2-acétamido-5,6-di-O-benzyl-2-désoxy-3-O-[d-1-(methoxycarbonyl)éthyl]-β-d-glucofuranoside" and "Stereochemical Studies. XXXI. Total Synthesis of Several D-Pentose Derivatives. Stereochemical Courses of the Synthesis of Four Methyl 2, 3-Anhydro-5-O-benzyl-D-pentofuranosides from L-Glutamic Acid and Their Reactions with Nucleophiles," provide a basis for predicting how the target compound might react under various conditions .
Physical and Chemical Properties Analysis
While the papers do not directly provide data on the physical and chemical properties of 2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide, they do offer information on similar compounds that can be used to infer properties such as solubility, melting point, and stability. For instance, the stability of the reagent discussed in paper and the structural analysis in paper can help predict the stability and solubility of the target compound.
Scientific Research Applications
-
Organoselenium Compounds
- Field : Organic Chemistry
- Application : Organoselenium compounds have been explored due to their potential applications in various fields .
- Methods : An expeditious synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported .
- Results : These compounds have potential applications in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
-
Flavouring Substance
-
Antitumor Agent
-
2-BENZO[1,3]DIOXOL-5-YL-INDOLIZINE
-
Benzo[d][1,3]dioxole Substituted Organo Selenium Compounds
- Field : Organic Chemistry
- Application : These compounds have been explored due to their potential applications in various fields .
- Methods : An expeditious synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported .
- Results : These compounds have potential applications in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
- Nonlinear Optical and Spectroscopic Properties
- Field : Material Science
- Application : The compound is used in the study of nonlinear optical and spectroscopic properties .
- Methods : The compound is synthesized chemically and its properties are studied using various spectroscopic techniques .
- Results : The study provides insights into the nonlinear optical and spectroscopic properties of the compound .
Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(14-2)11(13)6-8-3-4-9-10(5-8)16-7-15-9/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCDSMMCVQXTQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC2=C(C=C1)OCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)
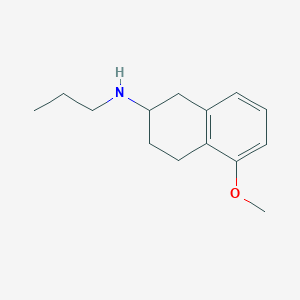

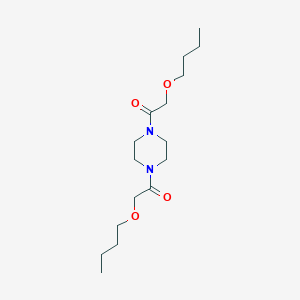
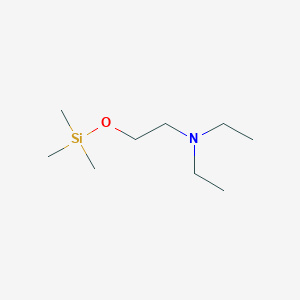
![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)



